4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
Overview
Description
RU-59063 is a nonsteroidal androgen or selective androgen receptor modulator. It was first described in 1994 and has never been marketed. Initially thought to be a potent antiandrogen, subsequent research found that it possesses dose-dependent androgenic activity, albeit with lower efficacy than dihydrotestosterone .
Preparation Methods
RU-59063 is an N-substituted arylthiohydantoin. The preparation method for in vivo formula includes dissolving RU-59063 in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water .
Chemical Reactions Analysis
RU-59063 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
RU-59063 has high affinity for the human androgen receptor and is used in scientific research to study androgen receptor modulation. It has been used in the development of proteolysis targeting chimeras (PROTACs) for potential anticancer effects. RU-59063 is also utilized in research related to prostate cancer, as it can inhibit the proliferation, migration, and invasion of prostate cancer cells .
Mechanism of Action
RU-59063 exerts its effects by binding to the androgen receptor with high affinity. It acts as an androgen activator in a dose-dependent manner. The molecular targets include the androgen receptor, and the pathways involved are related to androgen receptor signaling. RU-59063 shows no specific binding to human plasma, which differentiates it from other androgens like testosterone and dihydrotestosterone .
Comparison with Similar Compounds
- Nilutamide
- Enzalutamide
- RD-162
- Apalutamide
RU-59063 stands out due to its high selectivity and affinity for the androgen receptor, making it a valuable tool in androgen receptor research .
Properties
IUPAC Name |
4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNKDVRTLFETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165850 | |
Record name | RU 59063 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155180-53-3 | |
Record name | RU 59063 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155180533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RU 59063 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RU-59063 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LRS7FXN3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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